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m-tert-Butylphenyl methylcarbamate Documentation Hub

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  • Product: m-tert-Butylphenyl methylcarbamate
  • CAS: 780-11-0

Core Science & Biosynthesis

Foundational

The History and Technical Evolution of Terbam: A Carbamate Insecticide for Vector Control

Executive Summary Terbam (3-tert-butylphenyl methylcarbamate) represents a distinct chapter in the chemical history of vector control. Emerging during the "Golden Age" of carbamate synthesis in the mid-20th century, it w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Terbam (3-tert-butylphenyl methylcarbamate) represents a distinct chapter in the chemical history of vector control. Emerging during the "Golden Age" of carbamate synthesis in the mid-20th century, it was developed to address the growing resistance of Anopheles and Aedes vectors to organochlorines (like DDT) and early organophosphates. This guide analyzes Terbam’s chemical lineage, its reversible acetylcholinesterase (AChE) inhibition mechanism, and its eventual decline due to the selection of the G119S resistance mutation. It serves as a critical reference point for understanding the structural-activity relationships (SAR) that drive modern insecticide design.

Part 1: Chemical Profile and Structural Logic

Identity and Physicochemical Properties

Terbam is an aryl methylcarbamate. Its efficacy is derived from the steric bulk of the tert-butyl group at the meta (3) position of the phenyl ring, which optimizes fit within the hydrophobic active site gorge of insect AChE.

PropertySpecification
Common Name Terbam
Chemical Name 3-tert-butylphenyl methylcarbamate
IUPAC Name (3-tert-butylphenyl) N-methylcarbamate
Chemical Family Carbamate
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Physical State Crystalline solid (Pure)
Solubility Low water solubility; soluble in organic solvents (acetone, ethanol)
Target Acetylcholinesterase (AChE, EC 3.1.1.7)
Structural Distinction

It is imperative to distinguish Terbam from its structural analogs to ensure experimental integrity:

  • Terbam: 3-tert-butylphenyl methylcarbamate.[1]

  • Fenobucarb (BPMC): 2-sec-butylphenyl methylcarbamate.

  • Butacarb: 3,5-di-tert-butylphenyl methylcarbamate.

Expert Insight: The meta-substitution in Terbam provides a balance between lipophilicity (for cuticular penetration) and steric fit for the AChE enzyme pocket, a principle later refined in compounds like Propoxur.

Part 2: Mechanism of Action (MoA)

The Carbamyllation Pathway

Unlike organophosphates (OPs) which permanently phosphorylate the serine hydroxyl group in the AChE active site, Terbam acts as a pseudo-substrate . It carbamyllates the serine residue, creating a carbamyl-enzyme complex that is slow to hydrolyze but eventually reversible.

Causality of Toxicity:

  • Binding: Terbam enters the AChE active site gorge.

  • Carbamyllation: The carbamate moiety attacks the Serine-200 hydroxyl group (numbering based on Torpedo nomenclature).

  • Inhibition: The resulting carbamylated enzyme cannot degrade acetylcholine (ACh).

  • Synaptic Storm: Accumulation of ACh at the synapse leads to continuous stimulation, tetany, paralysis, and death of the vector.

  • Decarbamyllation: Over time (minutes to hours), water hydrolyzes the carbamyl bond, regenerating the enzyme. This reversibility makes carbamates generally less toxic to mammals than OPs, as mammalian liver enzymes degrade them faster than the target insect enzymes.

Visualization of Signaling Pathway

The following diagram illustrates the interruption of cholinergic signaling by Terbam.

G Nerve_Impulse Presynaptic Nerve Impulse ACh_Release Release of Acetylcholine (ACh) Nerve_Impulse->ACh_Release Synapse Synaptic Cleft ACh_Release->Synapse Receptor Post-synaptic ACh Receptor (Activation) Synapse->Receptor Normal Binding AChE_Active Active AChE Enzyme (Serine Hydroxyl) Synapse->AChE_Active Normal Degradation Accumulation ACh Accumulation Receptor->Accumulation Continuous Stimulation Complex Carbamylated Enzyme Complex (Inactive AChE) AChE_Active->Complex Carbamyllation Terbam Terbam (Inhibitor) Terbam->AChE_Active Competitive Binding Complex->AChE_Active Slow Recovery (Mammalian Safety Factor) Complex->Accumulation Enzyme Blocked Paralysis Tetany & Vector Death Accumulation->Paralysis Recovery Decarbamyllation (Slow Hydrolysis)

Caption: Logical flow of Terbam-induced neurotoxicity via reversible AChE inhibition.

Part 3: Historical Application & Resistance

The Vector Control Timeline

Terbam was evaluated during the WHO's intense screening programs (OMS series) in the 1960s and 70s. It served as a bridge between the highly persistent organochlorines (DDT) and the more acutely toxic organophosphates.

  • Target Vectors: Anopheles gambiae (Malaria), Aedes aegypti (Dengue/Yellow Fever).

  • Application Method: Primarily evaluated for Indoor Residual Spraying (IRS).[2]

  • Field Performance: While effective, Terbam faced competition from Propoxur (Baygon), which offered a more favorable cost-benefit ratio and slightly better persistence on mud walls common in endemic regions.

The Resistance Barrier (G119S)

The decline of Terbam is technically linked to the G119S mutation (Glycine to Serine at codon 119) in the ace-1 gene.

  • Mechanism: The bulky serine residue narrows the active site gorge.

  • Impact: This steric hindrance prevents the bulky tert-butyl group of Terbam from entering the active site, rendering the insecticide ineffective.

  • Cross-Resistance: Because OPs and Carbamates share the same target (AChE), vectors resistant to OPs often showed immediate cross-resistance to Terbam.

Part 4: Technical Protocols

Protocol 1: WHO Paper Contact Bioassay (Standardized)

This protocol validates the susceptibility of vector populations to Terbam.

Reagents:

  • Technical grade Terbam (>98% purity).

  • Acetone/Olive oil carrier mix (1:1).

  • Whatman No. 1 filter papers (12 x 15 cm).

Workflow:

  • Impregnation: Dissolve Terbam in the carrier to achieve diagnostic concentrations (typically 0.1%). Apply 2 mL of solution evenly to filter paper.

  • Drying: Allow papers to dry for 24 hours in a dark, climate-controlled room (27°C, 75% RH).

  • Exposure: Introduce 20-25 non-blood-fed female mosquitoes (aged 2-5 days) into WHO exposure tubes lined with the treated paper.

  • Duration: Expose for exactly 1 hour.

  • Recovery: Transfer mosquitoes to holding tubes with 10% sugar solution.

  • Readout: Record mortality at 24 hours.

    • Mortality < 80% indicates resistance.

    • Mortality 98-100% indicates susceptibility.

Protocol 2: Ellman Assay for AChE Inhibition

To determine the IC50 of Terbam against specific vector strains.

Reagents:

  • Acetylthiocholine iodide (ATCh) - Substrate.

  • DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) - Chromogen.

  • Crude mosquito homogenate (enzyme source).

Workflow:

  • Preparation: Homogenize mosquito heads in phosphate buffer (pH 7.0) with 1% Triton X-100.

  • Incubation: Mix 20 µL enzyme source with 10 µL Terbam solution (serial dilutions in acetone). Incubate for 10 minutes at 25°C.

  • Reaction: Add 20 µL ATCh and 150 µL DTNB.

  • Measurement: Monitor absorbance at 412 nm using a microplate reader.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Self-Validating Logic: Include a "No Inhibitor" control (100% activity) and a "Heat-Killed" control (0% activity) to normalize data.

Part 5: Comparative Data

Table 1: Comparative Efficacy of Carbamates

Note: Values are representative of susceptible Anopheles gambiae strains.[3]

CompoundSubstituent (Phenyl)LogP (Lipophilicity)Relative Potency (Ref=1)Mammalian Toxicity (Rat Oral LD50)
Terbam 3-tert-butyl3.61.0 (Reference)~400 mg/kg
Propoxur 2-isopropoxy1.561.295 mg/kg
Carbaryl Naphthyl ring2.360.8230 mg/kg
Bendiocarb 1,3-benzodioxol1.72.540 mg/kg

Interpretation: Terbam shows high lipophilicity (LogP 3.6), aiding cuticular penetration, but its binding affinity is slightly lower than Bendiocarb. Its lower mammalian toxicity compared to Propoxur was a safety advantage, though Propoxur became more dominant commercially.

Part 6: References

  • World Health Organization (WHO). (1986). Carbamate Pesticides: A General Introduction (Environmental Health Criteria 64). International Programme on Chemical Safety. [Link]

  • Anderson, J. C., et al. (2023). Structure–Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes. Journal of Medicinal Chemistry. [Link]

  • Wong, D. M., et al. (2014). Small Core Heterocyclic Carbamates and Carboxamides: Resistance-breaking Acetylcholinesterase Inhibitors Targeting the Malaria Mosquito. Virginia Tech. [Link]

  • Hemingway, J., & Ranson, H. (2000). Insecticide resistance in insect vectors of human disease.[1] Annual Review of Entomology. [Link]

  • PubChem. (n.d.). Compound Summary: 3-tert-butylphenyl methylcarbamate.[1] National Library of Medicine. [Link](Note: Validated structure reference).

Sources

Exploratory

m-tert-Butylphenyl methylcarbamate IUPAC name and synonyms list

The following technical guide details the chemical identity, synthesis, mechanism of action, and analytical profiling of m-tert-Butylphenyl methylcarbamate (commonly known as Terbam ). Chemical Identity & Nomenclature m-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, mechanism of action, and analytical profiling of m-tert-Butylphenyl methylcarbamate (commonly known as Terbam ).

Chemical Identity & Nomenclature

m-tert-Butylphenyl methylcarbamate is a reversible acetylcholinesterase (AChE) inhibitor.[1] Unlike its structural isomer Fenobucarb (2-sec-butylphenyl methylcarbamate), which is widely used in rice agriculture, Terbam (3-tert-butyl isomer) has historically been utilized in vector control research and specific niche agricultural applications.[1]

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 3-tert-butylphenyl N-methylcarbamate
Common Name Terbam
Synonyms Knockbal; TBPMC; RE 5030; m-tert-Butylphenyl methylcarbamate; 3-(1,1-dimethylethyl)phenyl methylcarbamate
CAS Number 780-11-0
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
SMILES CC(C)(C)c1cccc(OC(=O)NC)c1
Physical State White crystalline solid (pure) or colorless liquid (technical grade dependent on purity)
Solubility Low water solubility; soluble in acetone, methanol, and acetonitrile.[1][2][3][4][5]

Synthesis & Manufacturing Pathways

The industrial and laboratory synthesis of Terbam primarily follows the carbamoylation of the corresponding phenol. The critical precursor is 3-tert-butylphenol .[1]

Core Synthetic Protocol (Isocyanate Route)

This method is preferred for high yield and purity but requires stringent safety controls due to the use of Methyl Isocyanate (MIC).

Reagents:

  • Precursor: 3-tert-butylphenol (CAS 585-34-2).[1][4]

  • Carbamoylating Agent: Methyl Isocyanate (MIC).

  • Catalyst: Triethylamine (TEA) (Trace amount).

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Step-by-Step Methodology:

  • Preparation: Charge a glass-lined reactor with 3-tert-butylphenol dissolved in anhydrous DCM. System must be kept under inert nitrogen atmosphere.

  • Catalysis: Add catalytic triethylamine (0.1 mol%).

  • Addition: Cool the solution to 0–5°C. Slowly add Methyl Isocyanate (1.05 equivalents) dropwise. Critical Control Point: Exothermic reaction; temperature must not exceed 10°C to prevent polymerization of MIC.

  • Reaction: Allow mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor consumption of phenol via TLC or HPLC.

  • Work-up: Quench excess MIC with methanol. Evaporate solvent under reduced pressure. Recrystallize the residue from hexane/ethyl acetate to obtain white crystals of Terbam.

Synthetic Pathway Diagram

Synthesis Figure 1: Synthesis of Terbam via Isocyanate Route Phenol 3-tert-Butylphenol (Precursor) Intermediate Transition State (Nucleophilic Attack) Phenol->Intermediate TEA Cat. / DCM MIC Methyl Isocyanate (Electrophile) MIC->Intermediate Product Terbam (3-tert-butylphenyl methylcarbamate) Intermediate->Product Proton Transfer

Figure 1: The nucleophilic oxygen of the phenol attacks the electrophilic carbon of the isocyanate group, facilitated by a base catalyst.

Mechanism of Action (Toxicodynamics)

Terbam functions as a neurotoxin by inhibiting acetylcholinesterase (AChE), the enzyme responsible for terminating synaptic transmission.[6]

Mechanism: Carbamylation

Unlike organophosphates which phosphorylate the enzyme (often irreversibly), carbamates like Terbam carbamylate the serine hydroxyl group within the AChE active site.

  • Binding: Terbam enters the AChE active site.

  • Carbamylation: The carbamate moiety reacts with the Serine-203 hydroxyl group (catalytic triad), releasing the phenol leaving group (3-tert-butylphenol).[1]

  • Inhibition: The enzyme is now "carbamylated" and cannot hydrolyze acetylcholine (ACh).

  • Accumulation: ACh accumulates at the synaptic cleft, causing continuous stimulation of cholinergic receptors (muscarinic and nicotinic).

  • Recovery (Hydrolysis): The carbamylated enzyme spontaneously hydrolyzes (decarbamylation) over minutes to hours, restoring enzyme function. This makes carbamate toxicity generally reversible and shorter-lived than organophosphate toxicity.[1]

AChE Inhibition Pathway Diagram

MOA Figure 2: Mechanism of Acetylcholinesterase Inhibition by Terbam AChE Active AChE Enzyme (Serine-OH) Complex Michaelis Complex (Reversible Binding) AChE->Complex Terbam Terbam (Inhibitor) Terbam->Complex Carbamylated Carbamylated AChE (Inhibited Enzyme) Complex->Carbamylated Carbamylation Leaving Leaving Group (3-tert-butylphenol) Complex->Leaving Hydrolysis Spontaneous Hydrolysis (Slow) Carbamylated->Hydrolysis H2O Restored Restored AChE Hydrolysis->Restored

Figure 2: The cycle of inhibition and spontaneous regeneration of the enzyme.

Analytical Methodologies

Quantification of Terbam requires methods that account for the thermal instability of carbamates. HPLC with Post-Column Derivatization is the gold standard (EPA Method 531.1/531.2).

Protocol: HPLC-FLD (Post-Column Derivatization)

This method hydrolyzes the carbamate into methylamine, which then reacts with OPA (o-phthalaldehyde) to form a fluorescent isoindole.[1]

ParameterSpecification
Column C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient: Water / Methanol (or Acetonitrile)
Flow Rate 1.0 mL/min
Post-Column Reagent 1 0.05 N NaOH (Hydrolysis reagent) at 95°C
Post-Column Reagent 2 OPA + 2-Mercaptoethanol (Derivatization) at Ambient Temp
Detection Fluorescence: Excitation 330 nm / Emission 465 nm
Retention Time ~14-16 min (Method dependent; elutes after Carbaryl)

Causality in Method Design:

  • Why Post-Column? Carbamates lack strong UV chromophores and degrade in GC injectors. Post-column derivatization provides high sensitivity (ppb level) and specificity for N-methyl carbamates.[1]

  • Why Hydrolysis? The fluorescence reaction is specific to the primary amine (methylamine) released upon base hydrolysis of the carbamate.

Alternative: GC-MS Analysis

Direct GC-MS is possible but risky due to thermal degradation (breakdown into phenol and MIC inside the inlet).[1]

  • Mitigation: Use a cool on-column injection or derivatize the sample (e.g., with TFAA) prior to injection to stabilize the molecule.

Toxicology & Safety Profile

  • Acute Toxicity: Moderate.[7] Symptoms include SLUDGE syndrome (Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis).

  • Metabolism: Terbam is metabolized in the liver primarily via:

    • Hydroxylation: Of the tert-butyl group or the phenyl ring.[1]

    • Hydrolysis: Cleavage of the carbamate ester bond to yield 3-tert-butylphenol (excreted as glucuronide/sulfate conjugates).[1]

Safety Precaution: Researchers handling Terbam must treat it as a potent neurotoxin. Atropine sulfate is the primary antidote for acute poisoning (blocks muscarinic receptors), often used in conjunction with Pralidoxime (2-PAM), though 2-PAM efficacy is variable with carbamates compared to organophosphates.

References

  • PubChem. (2025).[3] Terbam (Compound CID 13072).[8] National Library of Medicine. [Link][3]

  • US EPA. (2026). Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates by Water by Direct Aqueous Injection HPLC with Post Column Derivatization.[1] Environmental Protection Agency.[3] [Link]

  • Metcalf, R. L., & Fukuto, T. R. (1965). Carbamate Insecticides: Effects of Chemical Structure on Intoxication and Detoxication of Phenyl N-Methylcarbamates in Insects.[1] Journal of Agricultural and Food Chemistry. [Link]

  • Mutunga, J. M., et al. (2019).[9] Mosquito Acetylcholinesterase as a Target for Novel Phenyl-Substituted Carbamates.[1] International Journal of Environmental Research and Public Health.[9] [Link]

Sources

Protocols & Analytical Methods

Method

Application Note AN-2026: Optimized Synthesis of m-tert-butylphenyl methylcarbamate

Abstract & Application Scope This application note details the synthesis of m-tert-butylphenyl methylcarbamate (CAS: 5848-17-9), a carbamate ester structurally related to the insecticide Terbam (Knockbal). This compound...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

This application note details the synthesis of m-tert-butylphenyl methylcarbamate (CAS: 5848-17-9), a carbamate ester structurally related to the insecticide Terbam (Knockbal). This compound acts as a reversible acetylcholinesterase (AChE) inhibitor and serves as a critical scaffold in the development of neuroactive pharmaceuticals and agrochemicals.

We present two distinct protocols to accommodate varying facility capabilities:

  • Method A (Standard Industrial): Direct carbamoylation using Methyl Isocyanate (MIC). High atom economy and yield, suitable for facilities with high-containment engineering controls.

  • Method B (Laboratory Safe): A "Green" activation strategy using 1,1'-Carbonyldiimidazole (CDI) and Methylamine. This route eliminates the use of phosgene or isocyanates, making it suitable for standard benchtop synthesis.

Safety & Hazard Assessment (Critical)

DANGER: HIGH HAZARD PROTOCOL (Method A) Methyl Isocyanate (MIC) is extremely toxic via inhalation, ingestion, and skin contact. It has a low boiling point (39.1°C) and high vapor pressure.

  • Engineering Controls: Method A must only be performed in a certified fume hood with a scrubber system or within a glovebox.

  • PPE: Double nitrile gloves, chemically resistant suit, and a full-face respirator (if outside a glovebox) are mandatory.

  • Emergency: Have aqueous ammonia or sodium carbonate solution ready to neutralize spills.

Reaction Logic & Mechanism

The synthesis relies on the nucleophilic attack of the phenolic oxygen on a carbonyl electrophile.

  • Route A (MIC): The phenol attacks the isocyanate carbon. The reaction is driven by the formation of a stable urea-like bond. Triethylamine (TEA) acts as a base catalyst to enhance the nucleophilicity of the phenol.

  • Route B (CDI): The phenol is first activated by CDI to form an acyl-imidazole intermediate. Methylamine then displaces the imidazole (a good leaving group) to form the carbamate.

Visualization: Synthetic Pathways

ReactionScheme Phenol 3-tert-butylphenol (Starting Material) MIC Methyl Isocyanate (Method A) Phenol->MIC + TEA (Cat.) CDI CDI Activation (Method B) Phenol->CDI THF, RT Product m-tert-butylphenyl methylcarbamate MIC->Product DCM, 0°C -> RT Intermediate Acyl-Imidazole Intermediate CDI->Intermediate - Imidazole Intermediate->Product + MeNH2

Figure 1: Dual-pathway synthesis strategy. Method A utilizes direct addition, while Method B proceeds via an activated imidazole intermediate.

Experimental Protocols

Method A: Direct Carbamoylation (MIC Route)

Best for: High yield, scale-up, atom economy.

Reagents:

  • 3-tert-butylphenol (15.0 g, 100 mmol)

  • Methyl Isocyanate (MIC) (6.3 g, 110 mmol) [HANDLE WITH EXTREME CARE]

  • Triethylamine (TEA) (0.5 mL, catalytic)

  • Dichloromethane (DCM) (anhydrous, 150 mL)

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, N2 inlet, and a pressure-equalizing addition funnel.

  • Dissolution: Charge the flask with 3-tert-butylphenol and anhydrous DCM under N2 flow. Add catalytic TEA.

  • Cooling: Cool the solution to 0–5°C using an ice/water bath.

  • Addition: Charge the addition funnel with MIC dissolved in 20 mL DCM. Add dropwise over 30 minutes. Note: The reaction is exothermic.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Wash the organic layer with water (2 x 50 mL) to remove urea byproducts. Dry over anhydrous Na2SO4.

  • Purification: Concentrate in vacuo. Recrystallize the solid residue from Hexane/Toluene (9:1) to yield white crystals.

Method B: CDI-Mediated Synthesis (Green Route)

Best for: Safety, general lab use, avoiding toxic gases.

Reagents:

  • 3-tert-butylphenol (15.0 g, 100 mmol)

  • 1,1'-Carbonyldiimidazole (CDI) (17.8 g, 110 mmol)

  • Methylamine (2.0 M in THF) (60 mL, 120 mmol)

  • THF (anhydrous, 200 mL)

Protocol:

  • Activation: In a 500 mL flask, dissolve 3-tert-butylphenol in anhydrous THF. Add CDI in one portion.[2]

  • Intermediate Formation: Stir at RT for 2 hours. Evolution of CO2 gas indicates reaction progress.

  • Amine Addition: Cool the mixture to 0°C. Add the Methylamine solution dropwise.

  • Completion: Stir at RT for 3 hours.

  • Workup: Quench with water (100 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with 1M HCl (to remove imidazole), saturated NaHCO3, and brine.

  • Purification: Dry over MgSO4 and concentrate. Recrystallize from Hexane.

Process Workflow & Decision Matrix

Workflow Start Start Synthesis Check Is Fume Hood MIC-Certified? Start->Check RouteA Execute Method A (MIC Route) Check->RouteA Yes RouteB Execute Method B (CDI Route) Check->RouteB No QC TLC Check (Rf ~0.4 in 7:3 Hex:EtOAc) RouteA->QC RouteB->QC Workup Acid/Base Wash & Recrystallization QC->Workup Final Yield Calculation & NMR Workup->Final

Figure 2: Operational workflow for selecting and executing the synthesis protocol.

Analytical Characterization (Expected Data)

The following data represents the expected spectroscopic signature for m-tert-butylphenyl methylcarbamate.

TechniqueParameterExpected Value / Assignment
Appearance Physical StateWhite Crystalline Solid
Melting Point Range100–102 °C

H NMR
(CDCl3, 400 MHz)

7.30 (m, 1H, Ar-H), 7.15 (d, 1H, Ar-H), 7.05 (s, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 5.05 (br s, 1H, NH) , 2.90 (d, 3H, N-CH3) , 1.33 (s, 9H, t-Bu).
IR Spectroscopy Key Bands3310 cm

(N-H str), 1725 cm

(C=O carbamate), 1600 cm

(Ar C=C).
Mass Spec m/z (ESI+)208.13 [M+H]

Troubleshooting & Optimization

  • Moisture Sensitivity:

    • Issue: Low yield; presence of urea byproduct (in Method A).

    • Cause: MIC reacts faster with water than phenol.

    • Fix: Ensure all glassware is flame-dried and solvents are anhydrous (Karl Fischer < 50 ppm).

  • Incomplete Reaction (Method B):

    • Issue: Phenol remains after 4 hours.

    • Cause: Steric hindrance of the tert-butyl group may slow the activation step.

    • Fix: Reflux the Phenol/CDI mixture for 1 hour before adding methylamine to ensure complete formation of the acyl-imidazole.

  • Purification Difficulties:

    • Issue: Oily product.

    • Fix: Triturate the oil with cold pentane to induce crystallization. If oil persists, use column chromatography (Gradient: 0-20% EtOAc in Hexane).

References

  • Centers for Disease Control and Prevention (CDC). (2014). Medical Management Guidelines for Methyl Isocyanate. Toxic Substances Portal. [Link]

  • Saunders, J. H., & Slocombe, R. J. (1948). The Chemistry of the Organic Isocyanates. Chemical Reviews, 43(2), 203-218. [Link]

  • Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition, 1(7), 351-367. (Foundational text for CDI chemistry). [Link]

  • Metcalf, R. L., et al. (1962). Insecticidal Properties of Some New Carbamate Esters. Journal of Agricultural and Food Chemistry. (Establishes the biological activity of phenyl methylcarbamates). [Link]

Sources

Application

Protocols for testing Terbam toxicity against Anopheles gambiae mosquitoes

Introduction & Mechanism of Action Terbam (3-tert-butylphenyl methylcarbamate) is a carbamate insecticide that functions as a potent reversible inhibitor of acetylcholinesterase (AChE).[1] In the context of malaria vecto...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

Terbam (3-tert-butylphenyl methylcarbamate) is a carbamate insecticide that functions as a potent reversible inhibitor of acetylcholinesterase (AChE).[1] In the context of malaria vector control, specifically against Anopheles gambiae, Terbam serves as a critical alternative chemistry to manage pyrethroid resistance.

Unlike pyrethroids which target voltage-gated sodium channels (


), Terbam targets the cholinergic synapse.[1] It carbamylates the serine residue within the active site of AChE, preventing the hydrolysis of the neurotransmitter acetylcholine (ACh). This leads to synaptic accumulation of ACh, continuous postsynaptic stimulation, paralysis, and death.[2]
Molecular Pathway Visualization

The following diagram illustrates the synaptic disruption caused by Terbam, highlighting the specific point of inhibition.

Terbam_MoA Presynaptic Presynaptic Neuron (Release of ACh) Synapse Synaptic Cleft Presynaptic->Synapse Vesicle Fusion ACh Acetylcholine (ACh) Synapse->ACh Accumulation AChE Acetylcholinesterase (Enzyme) ACh->AChE Normal Hydrolysis (Blocked) Receptor Postsynaptic Receptor (nAChR) ACh->Receptor Binds Hydrolysis Hydrolysis AChE->Hydrolysis Acetate + Choline Terbam Terbam (Inhibitor) Terbam->AChE Carbamylation (Competitive Inhibition) Signal Signal Receptor->Signal Depolarization Paralysis Paralysis Signal->Paralysis Hyper-excitation

Figure 1: Mechanism of Action. Terbam competitively binds to AChE, preventing acetylcholine hydrolysis and causing fatal cholinergic overstimulation.

Chemical Preparation & Handling[3][4][5]

Critical Safety Note: Terbam is a cholinesterase inhibitor.[1] Wear full PPE (nitrile gloves, lab coat, respirator) during preparation.[1]

Stock Solution Formulation

Terbam is lipophilic.[1] Direct dissolution in water is impossible.[1]

  • Primary Solvent: Acetone (Analytical Grade) or Absolute Ethanol.[1]

  • Carrier Oil (for WHO Papers): Olive Oil or Risella Oil.[1]

  • Storage:

    
     in amber glass vials (prevents photolysis).
    

Protocol for 1% Stock Solution:

  • Weigh 100 mg of technical grade Terbam.

  • Dissolve in 10 mL of Acetone.

  • Vortex for 30 seconds until fully solubilized.

  • Self-Validation: Solution must be optically clear.[1] Any precipitate indicates saturation or impurities.[1]

Protocol A: Establishing Diagnostic Doses (CDC Bottle Bioassay)

The CDC Bottle Bioassay is the preferred method for determining the time-to-kill and diagnostic dose for novel or non-standardized carbamates like Terbam. Unlike WHO papers, this method avoids carrier oil interference.[1]

Experimental Design
  • Test Organism: Anopheles gambiae (Kisumu strain for susceptible baseline; field strains for resistance profiling).

  • Age: 2–5 day old non-blood-fed females.[1][3][4]

  • Replicates: 4 treated bottles + 1 control bottle per concentration.

  • Sample Size: 20–25 mosquitoes per bottle.[1]

Bottle Coating Procedure
  • Preparation: Use 250 mL Wheaton bottles.

  • Dosing: Prepare a range of concentrations (e.g., 5, 10, 20, 40

    
    /bottle) using the stock solution diluted in acetone.
    
  • Coating: Add 1 mL of the specific dilution to the bottle.

  • Rolling: Cap and rotate the bottle to coat the entire inner surface including the cap.

  • Drying: Remove cap and roll on a mechanical roller or manually until all acetone evaporates.[1]

    • Critical Check: Crystals must be evenly distributed.[1] White streaks indicate uneven drying.[1]

Exposure & Scoring
  • Aspirate 20–25 mosquitoes into each bottle.[1]

  • Record "Knockdown" (KD) every 10 minutes for 60 minutes.

  • After 60 minutes, transfer mosquitoes to recovery cups (untreated).[1]

  • Provide 10% sugar solution.

  • Record final mortality at 24 hours .

Data Output Table:

Concentration (

/bottle)
Total Exposed (N)KD (30 min)KD (60 min)Mortality (24h)
Control (Acetone)25000%
5.02551040%
10.025122080%
20.0252525100%

Protocol B: WHO Tube Bioassay (Adult Contact)[1]

This protocol is used for standard resistance monitoring once a diagnostic concentration is established (typically 0.1% for carbamates, but must be verified for Terbam).[1]

Impregnated Paper Preparation[1]
  • Carrier Mix: Mix Terbam stock with Olive Oil/Risella Oil (1:2 ratio).

    • Why Oil? Carbamates require an oil carrier to facilitate transport across the insect cuticle (tarsi). Acetone alone evaporates too quickly on filter paper.[1]

  • Application: Pipette 2 mL of the oil-insecticide mixture onto a standard Whatman No. 1 filter paper (

    
     cm).
    
  • Spreading: Spread evenly. Allow to dry for 24 hours in a dark room.

Bioassay Workflow
  • Acclimatization: Hold mosquitoes in holding tubes (green dot) for 1 hour. Discard damaged insects.

  • Exposure: Transfer to exposure tubes (red dot) lined with Terbam-treated paper.[1]

  • Duration: Expose for 60 minutes exactly.

  • Recovery: Transfer back to holding tubes. Feed 10% sugar.[1][4]

  • Readout: Score mortality at 24 hours.

Protocol C: Biochemical Validation (Ellman's Assay)

To confirm that mortality is due to AChE inhibition (and not oxidative stress or other off-target effects), use the Ellman colorimetric assay.[1]

Principle

AChE hydrolyzes Acetylthiocholine (ATCh) to thiocholine.[1][5] Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow anion (TNB), measurable at 412 nm.[1][5][6] Terbam presence reduces this color formation.[1]

Microplate Protocol
  • Homogenization: Homogenize single mosquito heads in 200

    
     phosphate buffer (0.1 M, pH 7.0) + 1% Triton X-100.[1]
    
  • Plating:

    • Well A: 20

      
       Homogenate + 150 
      
      
      
      Buffer (Enzyme Control).
    • Well B: 20

      
       Homogenate + 10 
      
      
      
      Terbam (
      
      
      M) + 140
      
      
      Buffer (Inhibited).[1]
  • Substrate Addition: Add 20

    
     of ATCh/DTNB mixture to all wells.
    
  • Kinetic Read: Measure Absorbance (412 nm) every 30 seconds for 5 minutes.

Calculation

[1]

Data Analysis & Statistical Correction

Abbott’s Correction

If control mortality is between 5% and 20%, you must correct the treatment mortality using Abbott's Formula. If control mortality > 20%, discard the experiment.[4]



Probit Analysis

To determine LC50/LC90:

  • Convert mortality percentages to Probits .[1]

  • Plot Probit vs. Log(Concentration).[1]

  • Perform linear regression (

    
    ).[1]
    
  • Calculate LC50 (Concentration where Probit = 5).[1]

Experimental Workflow Summary

Workflow Start Start: Mosquito Rearing (25°C, 80% RH) Selection Select Protocol Start->Selection CDC CDC Bottle Bioassay (Dose-Response) Selection->CDC WHO WHO Tube Bioassay (Fixed Dose) Selection->WHO Ellman Ellman Assay (Mechanism) Selection->Ellman Data Raw Mortality/OD Data CDC->Data WHO->Data Ellman->Data QC Control Mortality < 20%? Data->QC Abbott Apply Abbott's Correction QC->Abbott Yes (5-20%) Discard Discard & Repeat QC->Discard No (>20%) Final Calculate LC50 / Resistance Ratio QC->Final Yes (<5%) Abbott->Final

Figure 2: Decision tree for bioassay execution and data validation.

References

  • World Health Organization (2016). Test procedures for insecticide resistance monitoring in malaria vector mosquitoes (2nd ed).[1] WHO.[1][3][7] [Link][1]

  • Brogdon, W.G., & Chan, A. (2010). Guideline for Evaluating Insecticide Resistance in Vectors Using the CDC Bottle Bioassay.[1][8] CDC.[1][8][3] [Link]

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity.[1] Biochemical Pharmacology, 7(2), 88-95.[1] [Link]

  • Corbel, V., et al. (2019). Mosquito Acetylcholinesterase as a Target for Novel Phenyl-Substituted Carbamates.[1] International Journal of Molecular Sciences.[1] [Link]

Sources

Method

Preparation of m-tert-butylphenyl methylcarbamate standard solutions for GC-MS

Application Note: Precision Preparation of m-tert-Butylphenyl Methylcarbamate Standard Solutions for GC-MS Abstract & Scope This technical guide details the preparation of analytical standard solutions for 3-tert-butylph...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Preparation of m-tert-Butylphenyl Methylcarbamate Standard Solutions for GC-MS

Abstract & Scope

This technical guide details the preparation of analytical standard solutions for 3-tert-butylphenyl methylcarbamate (also referred to as m-tert-butylphenyl N-methylcarbamate). While chemically similar to the widely used insecticide Fenobucarb (BPMC), this specific isomer presents unique challenges in Gas Chromatography-Mass Spectrometry (GC-MS) due to the thermal instability characteristic of N-methyl carbamates.

Critical Technical Insight: The primary failure mode in analyzing this compound is not the preparation of the solution itself, but the thermal degradation of the analyte into 3-tert-butylphenol and methyl isocyanate inside the GC injection port. This protocol integrates specific solvent choices and handling procedures designed to minimize this degradation and ensure quantitative accuracy.[1]

Chemical Profile & Safety (E-E-A-T)

Before handling, researchers must acknowledge the physicochemical properties that dictate solvent selection.[2]

PropertySpecificationExperimental Implication
Analyte m-tert-butylphenyl methylcarbamateTarget Analyte
Class Carbamate InsecticideThermally labile; prone to hydrolysis.
Solubility Soluble in Methanol, Acetone, Ethyl AcetateDo not use water or protic solvents for final GC injection.
Toxicity Cholinesterase InhibitorDanger: Handle in a fume hood. Wear nitrile gloves.
Degradation Yields m-tert-butylphenolPresence of the phenol peak in GC-MS indicates injector overheating.

Materials & Reagents

  • Neat Standard: m-tert-butylphenyl methylcarbamate (Purity >98%).

  • Primary Solvent (Stock): Methanol (LC-MS Grade) – Selected for high solubility and stability of the stock.

  • Secondary Solvent (Working): Hexane:Acetone (1:1 v/v) or Isooctane – Selected to match GC splitless injection requirements and ensure good volatilization without thermal shock.

  • Internal Standard (IS): Phenanthrene-d10 or Triphenyl Phosphate (TPP).

    • Why: These compounds are stable and elute in the relevant retention window but do not interfere with the carbamate fragmentation.

Protocol 1: Primary Stock Solution (1000 µg/mL)

Objective: Create a stable, high-concentration master stock.

Mechanism: Gravimetric preparation is the gold standard for reducing uncertainty. We use Methanol here because carbamates are most stable in polar organic solvents during long-term freezer storage.

Steps:

  • Equilibrate the neat standard to room temperature (20–25°C) to prevent condensation.

  • Place a 10 mL Class A volumetric flask on an analytical balance (0.01 mg precision). Tare the balance.

  • Weigh exactly 10.0 mg (± 0.1 mg) of m-tert-butylphenyl methylcarbamate directly into the flask.

    • Note: If the substance is a viscous liquid/oil, use a gas-tight syringe for transfer and weigh by difference (back-weighing).

  • Add approximately 5 mL of Methanol . Swirl gently to dissolve.

    • Observation: Ensure no crystals adhere to the neck.

  • Dilute to volume with Methanol. Stopper and invert 10 times to mix.

  • Storage: Transfer to an amber silanized glass vial with a PTFE-lined screw cap. Store at -20°C.

    • Shelf Life: 6 months (verify with degradation check).

Protocol 2: Working Standard Solutions (Serial Dilution)

Objective: Prepare a calibration curve (e.g., 0.5 to 20.0 µg/mL) in a solvent suitable for GC injection.

Mechanism: We switch solvents from Methanol to Hexane:Acetone (1:1) . Pure methanol expands too rapidly in GC liners (high expansion coefficient), causing "backflash" and poor reproducibility. Hexane/Acetone is ideal for splitless injection.

Internal Standard (IS) Spiking: Prepare a 100 µg/mL Phenanthrene-d10 solution in Hexane:Acetone. Add this to all working standards to a fixed concentration (e.g., 5.0 µg/mL).

Dilution Scheme (Target Volume: 10 mL):

Std LevelTarget Conc. (µg/mL)Volume of Stock (1000 µg/mL)Volume of IS (100 µg/mL)Solvent (Hexane:Acetone)
CAL 1 20.0200 µL500 µL9.30 mL
CAL 2 10.0100 µL500 µL9.40 mL
CAL 3 5.050 µL500 µL9.45 mL
CAL 4 1.010 µL500 µL9.49 mL
CAL 5 0.55 µL500 µL9.495 mL

Note: For CAL 4 and 5, it is more accurate to perform a serial dilution (e.g., dilute CAL 2 1:10) rather than pipetting <10 µL.

Visualization: Workflow & Degradation Logic

Figure 1: Standard Preparation Workflow

StandardPrep cluster_0 Critical Solvent Switch Neat Neat Analyte (>98% Purity) Stock Primary Stock 1000 µg/mL (Methanol) Neat->Stock Weigh 10mg Dissolve in MeOH Intermed Intermediate Dilution (Optional) Stock->Intermed If <1 µL aliquot needed Working Working Standards 0.5 - 20 µg/mL (Hexane:Acetone) Stock->Working Direct Dilution + Internal Std Intermed->Working Serial Dilution GCMS GC-MS Injection (Cold Splitless) Working->GCMS Analysis

Caption: Workflow transitioning from high-stability Methanol stock to GC-compatible Hexane:Acetone working standards.

Figure 2: The Thermal Degradation Trap (Why Analysis Fails)

This diagram illustrates why the standard preparation is futile if the instrument parameters are not optimized.

Degradation Carbamate m-tert-butylphenyl methylcarbamate (Intact Analyte) Injector GC Injector Port (>250°C or Active Sites) Carbamate->Injector Injection Chromatogram Resulting Chromatogram: Two peaks (Error) Carbamate->Chromatogram Ideal Path (Cool On-Column) Phenol Degradation Product 1: 3-tert-butylphenol Injector->Phenol Thermal Breakdown MIC Degradation Product 2: Methyl Isocyanate Injector->MIC Elimination Phenol->Chromatogram MIC->Chromatogram

Caption: Thermal breakdown pathway. Successful analysis requires minimizing the red path (breakdown) via PTV or cool on-column injection.

GC-MS Instrument Considerations (Expertise)

To validate the standard solution, you must ensure the instrument does not degrade the standard during injection.

  • Inlet Temperature: Avoid standard hot splitless (250°C). Use PTV (Programmed Temperature Vaporization) or Cool On-Column injection.

    • Protocol: Inject at 60°C

      
       Ramp to 250°C quickly after solvent evaporation.
      
  • Liner Selection: Use Ultra-Inert Deactivated Liners (e.g., single taper with wool). Active sites (silanols) in the glass wool catalyze the breakdown of carbamates.

  • Confirmation: Monitor the ion for 3-tert-butylphenol (m/z 150, 135). If this peak appears in your standard injection, your inlet is too hot or dirty, invalidating the calibration curve.

Quality Assurance (Self-Validating System)

  • Linearity Check: The calibration curve (

    
    ) must be 
    
    
    
    .
  • Breakdown Check: Calculate the "Percent Breakdown" using the ratio of the phenol peak area to the carbamate peak area.

    
    
    
    • Acceptance Criteria:ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       breakdown.[3]
      
  • Internal Standard Response: The area of Phenanthrene-d10 should be consistent (

    
    ) across all calibration levels.
    

References

  • U.S. EPA. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[2][4][5] SW-846.[4] [Link][4]

  • National Institutes of Health (NIH). (2002). Fast gas chromatography analysis of N-carbamates with cold on-column injection. PubMed. [Link]

Sources

Application

Application Note: Synergistic Potentiation of m-tert-butylphenyl methylcarbamate (MTMC) via Cytochrome P450 Inhibition by Piperonyl Butoxide (PBO)

Executive Summary This technical guide details the mechanism, experimental protocols, and data analysis required to assess the synergistic interaction between Piperonyl Butoxide (PBO) and m-tert-butylphenyl methylcarbama...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mechanism, experimental protocols, and data analysis required to assess the synergistic interaction between Piperonyl Butoxide (PBO) and m-tert-butylphenyl methylcarbamate (MTMC/Metolcarb) .

While MTMC is a potent acetylcholinesterase (AChE) inhibitor used primarily as an insecticide, its efficacy is frequently compromised by metabolic resistance mediated by Cytochrome P450 monooxygenases (CYPs). PBO, a suicide substrate for CYPs, inhibits this metabolic clearance, thereby restoring and potentiating the toxicity of MTMC.

Translational Relevance: For drug development professionals, this interaction serves as a canonical model for Drug-Drug Interactions (DDIs) involving metabolic boosters (e.g., Ritonavir boosting protease inhibitors). The protocols described herein are adaptable for validating CYP-mediated clearance of New Chemical Entities (NCEs).

Mechanistic Principles

The Target: Acetylcholinesterase (AChE)

MTMC functions by carbamylating the serine residue within the active site of AChE. This prevents the hydrolysis of acetylcholine, leading to synaptic accumulation, overstimulation of cholinergic receptors, paralysis, and death.

The Resistance Pathway: Oxidative Metabolism

In resistant biological systems (insects or mammalian models), CYPs rapidly degrade MTMC before it reaches the synaptic cleft. The primary metabolic attack occurs at the tert-butyl group (hydroxylation) or the N-methyl group (N-demethylation), rendering the molecule non-toxic.

The Synergist: PBO

PBO acts as a mechanism-based inhibitor.[1][2][3] It binds to the heme moiety of the CYP enzyme. The methylene dioxyphenyl ring of PBO is oxidized to a reactive carbene intermediate, which forms a stable, irreversible complex with the heme iron. This "clogs" the metabolic machinery, forcing MTMC to remain in its active, toxic form.

Pathway Visualization

G MTMC MTMC (Active Toxin) AChE Acetylcholinesterase (Target) MTMC->AChE Inhibits CYP Cytochrome P450 (Metabolic Enzyme) MTMC->CYP Substrate for Neurotoxicity Synaptic Failure (Death) AChE->Neurotoxicity Causes Metabolite Hydroxylated MTMC (Non-Toxic) CYP->Metabolite Oxidizes Complex PBO-CYP Complex (Irreversible Inhibition) CYP->Complex Forms PBO Piperonyl Butoxide (Synergist) PBO->CYP Binds Complex->Metabolite Blocks Formation

Figure 1: Mechanism of Action. PBO intercepts the CYP450 detoxification pathway, preserving the concentration of MTMC available to inhibit Acetylcholinesterase.

Experimental Protocols

Protocol A: In Vivo Synergism Bioassay (Topical Application)

Objective: Determine the Synergistic Ratio (SR) by comparing the LD50 of MTMC alone vs. MTMC + PBO.

Materials:

  • Test Organism: Musca domestica (Housefly) or Nilaparvata lugens (Brown Planthopper) - Standard toxicological models.

  • Compounds: Analytical grade MTMC (>98%) and PBO (>95%).

  • Solvent: Acetone (analytical grade).

  • Equipment: Microapplicator (e.g., Burkard), CO2 anesthesia station.

Procedure:

  • Range Finding:

    • Prepare a stock solution of MTMC in acetone.

    • Perform a logarithmic dose escalation (e.g., 0.1, 1.0, 10, 100 µ g/organism ) on small cohorts (n=10) to identify the 0-100% mortality range.

  • PBO Toxicity Check (Control):

    • Apply PBO alone at a high dose (typically 2–10 µ g/organism ) to ensure the synergist itself is sublethal. Mortality must be <5%.

  • Definitive Bioassay (MTMC Alone):

    • Select 5–7 doses within the active range determined in Step 1.

    • Anesthetize organisms with CO2.

    • Apply 1.0 µL of MTMC solution to the dorsal thorax.

    • Replicates: 3 biological replicates of 20 organisms per dose.

  • Definitive Bioassay (Mixture):

    • Pre-treatment Method (Recommended): Apply PBO (e.g., 2 µ g/organism ) 1 hour prior to MTMC. This allows time for the PBO-CYP complex to form, maximizing synergism.

    • Simultaneous Method: Apply a mixed solution of MTMC + PBO (constant ratio, e.g., 1:5).

    • Note: Pre-treatment usually yields higher SR values and is preferred for mechanistic studies.

  • Incubation & Scoring:

    • Transfer organisms to holding cages with food/water.

    • Maintain at 25°C, 60% RH.

    • Record mortality at 24 and 48 hours.[4] "Death" is defined as ataxic immobility.

Protocol B: In Vitro Microsomal Stability Assay

Objective: Validate that PBO specifically inhibits the metabolic depletion of MTMC (Drug Development Application).

Procedure:

  • Incubation System: Liver microsomes (mouse/rat) or insect homogenate (20 mg protein/mL).

  • Reaction Mix: Phosphate buffer (pH 7.4), MTMC (10 µM), NADPH regenerating system.

  • Groups:

    • Control: MTMC + Buffer

    • Metabolism: MTMC + Microsomes + NADPH[5][6]

    • Inhibition: MTMC + Microsomes + NADPH + PBO (10 µM)

  • Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench with ice-cold acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS monitoring the MTMC parent peak.

Data Analysis & Visualization

Calculation of Synergistic Ratio (SR)

Data from Protocol A is analyzed using Probit Analysis (log-dose vs. probit-mortality).



  • SR = 1: Additive (No synergism).

  • SR > 1: Synergism.[4][7][8][9][10][11]

  • SR < 1: Antagonism.[11]

Representative Data Table

The following data simulates a typical response in a resistant strain where CYPs are highly active.

Treatment GroupLD50 (µg/g)95% Confidence IntervalSlope (b)Synergistic Ratio (SR)Interpretation
MTMC Alone 150.5120.2 – 185.42.1-Baseline Resistance
PBO Alone >2000---Non-toxic Control
MTMC + PBO (1:5) 12.49.8 – 15.13.412.1 Strong Synergism

Note: The steepening of the slope in the mixture group indicates a more homogeneous response in the population, as the metabolic variability (resistance) has been suppressed.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Bioassay Execution cluster_2 Phase 3: Analysis Stock Stock Solutions (MTMC & PBO in Acetone) Range Range Finding Test (Logarithmic Scale) Stock->Range Split Method Selection Range->Split GroupA Group A: MTMC Alone (Determine Baseline LD50) Split->GroupA GroupB Group B: PBO Pre-treatment (1hr lag) -> MTMC Split->GroupB GroupC Group C: PBO Control (Ensure Sublethal) Split->GroupC Probit Probit Analysis (Calculate LD50 & Slope) GroupA->Probit GroupB->Probit GroupC->Probit Calc Calculate SR (LD50_A / LD50_B) Probit->Calc

Figure 2: Step-by-step experimental workflow for determining the Synergistic Ratio.

References

  • Casida, J. E. (1970). Mixed-function oxidase involvement in the biochemistry of insecticide synergists.[6] Journal of Agricultural and Food Chemistry, 18(5), 753–772.[6] [Link]

  • Douch, P. G., & Smith, J. N. (1971). Metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice.[5][12] Biochemical Journal, 125(2), 385–393. [Link]

  • Bingham, G., et al. (2007). Temporal synergism can enhance carbamate and neonicotinoid insecticidal activity against resistant crop pests. Pest Management Science, 64(1). [Link]

  • Farnham, A. W. (1998). The mode of action of piperonyl butoxide with reference to the study of insecticide resistance. Piperonyl Butoxide: The Insecticide Synergist, 1-14.[8] [Link]

  • Tallarida, R. J. (2012). Quantitative methods for assessing drug synergism.[11] Genes & Cancer, 2(11), 1003–1008. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Hydrolysis of N-Methylcarbamates

Topic: Minimizing hydrolysis of N-methylcarbamates during sample preparation Audience: Researchers, Analytical Chemists, and Drug Development Professionals Version: 2.1 (Current) Introduction: The Instability Challenge N...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing hydrolysis of N-methylcarbamates during sample preparation Audience: Researchers, Analytical Chemists, and Drug Development Professionals Version: 2.1 (Current)

Introduction: The Instability Challenge

N-methylcarbamates (NMCs) are notoriously labile. As reversible acetylcholinesterase (AChE) inhibitors used in agriculture (e.g., Carbaryl, Methomyl) and drug development (e.g., Physostigmine), their efficacy relies on the carbamate ester linkage. However, this linkage is chemically fragile.

The Core Issue: NMCs undergo rapid alkaline hydrolysis and thermal degradation . In sample preparation, the presence of water at neutral-to-basic pH (pH > 7) or high temperatures (GC injectors) will cleave the molecule, leading to false negatives or under-quantification.

This guide provides self-validating protocols to arrest hydrolysis through pH quenching, temperature control, and matrix-specific buffering.

Module 1: The Mechanism of Hydrolysis

To prevent degradation, you must understand the enemy. Hydrolysis of NMCs is driven by nucleophilic attack on the carbonyl carbon. This reaction is pH-dependent ; the rate increases logarithmically as pH rises above 7.

The Hydrolysis Pathway

The following diagram illustrates the degradation mechanism you are trying to prevent.

NMC_Hydrolysis NMC N-Methylcarbamate (Intact Analyte) Inter Tetrahedral Intermediate NMC->Inter Nucleophilic Attack OH OH- (Nucleophile) High pH / Enzymes OH->Inter Prod1 Methylamine Inter->Prod1 Decomposition Prod2 Alcohol/Phenol (Leaving Group) Inter->Prod2 CO2 CO2 Inter->CO2

Figure 1: Mechanism of base-catalyzed hydrolysis of N-methylcarbamates. The reaction yields methylamine, carbon dioxide, and the corresponding alcohol or phenol.

pH-Dependent Stability Data

The half-life (


) of NMCs drops precipitously in alkaline environments.
Compound

at pH 5.0

at pH 7.0

at pH 9.0
Implications
Carbaryl > 100 days24 days~24 hours Unstable in unpreserved tap water.
Carbofuran > 300 days35 days~78 hours Requires immediate buffering.
Methomyl StableStable~30 hours Relatively more stable, but still risks loss.
Propoxur Stable> 1 year~3 days Sensitive to high pH cleanup steps.

Data synthesized from EPA and FAO stability profiles. [1][2][1][2][3][4][5][6][7][8][9][10][11][12]

Module 2: Protocols for Aqueous Samples (Water/Wastewater)

Standard: EPA Method 531.2 Challenge: Environmental water often has a pH of 7–8.5 and may contain residual chlorine, which oxidizes NMCs.

The "Buffer & Quench" Protocol

Do not filter samples before preservation. Hydrolysis can occur in the time it takes to filter a liter of water.

  • Dechlorination: Add Sodium Thiosulfate (

    
    ) immediately (approx. 80 mg/L).
    
    • Why? Chlorine reacts with NMCs to form oxidation byproducts.

  • Acidification (The Critical Step): Add Potassium Dihydrogen Citrate (approx.[5][13][14] 9.2 g/L).

    • Target: pH 3.8 ± 0.2.

    • Why Citrate? Mineral acids (HCl/H2SO4) can be too aggressive and induce acid-catalyzed hydrolysis or degradation of co-analytes like oxamyl. Citrate acts as a buffer, clamping the pH in the safe zone (pH 3-4).

  • Storage: Refrigerate at 4°C immediately. Do not freeze water samples (glass breakage/analyte precipitation risk).

    • Holding Time: 28 days if preserved; <48 hours if unpreserved.[5]

Module 3: Protocols for Food & Solid Matrices (QuEChERS)

Standard: Modified QuEChERS (AOAC 2007.01 / EN 15662) Challenge: The standard QuEChERS cleanup uses PSA (Primary Secondary Amine) to remove sugars and fatty acids. PSA is basic and raises the extract pH > 8, destroying NMCs.

The "Buffered & PSA-Free" Workflow

If analyzing NMCs, you must modify the standard QuEChERS workflow.

QuEChERS_Workflow Sample Homogenized Sample (10-15g) Extract Extraction: Acetonitrile + 1% Acetic Acid Sample->Extract Acidification stabilizes NMCs Partition Partitioning Salts: MgSO4 + NaOAc (Buffer) Extract->Partition Exothermic reaction (Cool immediately) Cleanup dSPE Cleanup: C18 Only (NO PSA) Partition->Cleanup Avoid PSA to prevent pH spike Analysis LC-MS/MS Analysis Cleanup->Analysis

Figure 2: Modified QuEChERS workflow for N-methylcarbamates. Note the exclusion of PSA in the cleanup step.

Step-by-Step Modification
  • Extraction Solvent: Use Acetonitrile with 1% Acetic Acid .[15]

    • Validation: Check the pH of the slurry.[6][12][16] It must be < 5.

  • Partitioning: Use Acetate buffering salts (MgSO4 + Sodium Acetate).

    • Avoid: Unbuffered methods or Citrate buffering if the matrix is highly alkaline (though Citrate is generally acceptable, Acetate provides a stronger acidic capacity).

  • Cleanup (dSPE):

    • Do NOT use PSA (Primary Secondary Amine) if you need high recovery of sensitive NMCs (e.g., Chlorothalonil, Carbaryl). PSA raises the pH.

    • Alternative: Use C18 (for lipids) and GCB (Graphitized Carbon Black - for pigments), but minimal GCB as it can planar-absorb carbamates.

    • If PSA is required for instrument protection: Add it immediately before injection and analyze within 20 minutes, or re-acidify the final extract with 5% formic acid.

Module 4: Biological Matrices (Plasma/Serum)

Challenge: Biological fluids contain Esterases (enzymes) that actively cleave carbamates, in addition to chemical hydrolysis.

The "Double-Block" Strategy

You must inhibit both the enzyme and the chemical base.

  • Collection: Use tubes containing Sodium Fluoride (NaF) and Potassium Oxalate .

    • Why? NaF acts as an esterase inhibitor.

  • Immediate Acidification:

    • Add 20% Formic Acid (approx. 20 µL per 1 mL plasma) immediately after separation.

    • Target pH: ~3.0 - 4.0.

  • Temperature: Process on ice. NMCs degrade 4x faster at room temperature than at 4°C.

Module 5: Instrumental Considerations

Challenge: Thermal instability. NMCs decompose inside hot GC injection ports.

LC-MS/MS (Recommended)
  • Mobile Phase: Use acidified mobile phases (0.1% Formic Acid or Ammonium Formate).

  • Column Temperature: Keep < 40°C.

  • Ionization: ESI+ is generally suitable.

GC-MS (Not Recommended without Derivatization)

If you must use GC:

  • Derivatization: You cannot inject NMCs directly. You must derivatize using TFAA (Trifluoroacetic anhydride) or Heptafluorobutyric anhydride (HFBA) to make them thermally stable.

  • Direct Injection: Will result in the "Methomyl Peak" being actually the breakdown product (Methomyl oxime), leading to misidentification.

Troubleshooting FAQs

Q1: My recovery for Carbaryl is consistently low (<60%) in spinach samples. Why?

  • Diagnosis: Spinach is high in chlorophyll. If you used GCB (Carbon) in your cleanup to remove the green color, the planar structure of Carbaryl likely adhered to the carbon.

  • Fix: Reduce GCB content or switch to a specialized chlorophyll-removal sorbent (e.g., ChloroFiltr®). Also, ensure you did not use PSA, which raises pH.

Q2: Can I use Methanol as an extraction solvent?

  • Diagnosis: Risky.

  • Reason: Methanol can induce transesterification (alcoholysis) of carbamates, especially if the sample sits.

  • Fix: Always use Acetonitrile (ACN). It is aprotic and does not participate in nucleophilic attack on the carbamate ester.

Q3: I forgot to add the Citrate buffer to my water samples in the field. Can I add it at the lab?

  • Diagnosis: Data integrity compromised.

  • Reason: If the transport took >12 hours at ambient temperature and neutral pH, significant hydrolysis has likely already occurred (especially for Carbaryl).

  • Fix: Flag the data as "Screening Only / Estimated." For regulatory compliance (EPA 531.2), the sample must be rejected and re-collected.

Q4: Why do I see a split peak for Methomyl in LC-MS?

  • Diagnosis: Isomerization or pH mismatch.

  • Reason: Methomyl exists as E/Z isomers. In standard solvents, they co-elute. If your mobile phase pH is erratic or the column is degrading, they may separate.

  • Fix: Ensure mobile phase is buffered (Ammonium Formate/Formic Acid) to stabilize the isomer ratio.

References

  • U.S. Environmental Protection Agency (EPA). (2001).[2] Method 531.2: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization.[2] Revision 1.0. [Link][13]

  • Lehotay, S. J. (2007). Determination of Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate and Gas Chromatography/Mass Spectrometry and Liquid Chromatography/Tandem Mass Spectrometry: First Action 2007.01. Journal of AOAC International. [Link]

  • World Health Organization (WHO) / FAO. (2000). Carbaryl: Pesticide Residues in Food - 2000 Evaluations, Part II Toxicological. [Link]

  • Pareja, L., et al. (2011). Analytical methods for the determination of pesticide residues in grapes and other plant-based foods. Journal of Chromatography A. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Cross-Resistance Ratios of Terbam in G119S Mutant Acetylcholinesterase

Executive Summary Status: High Resistance Detected (Class-Wide Failure) Key Finding: The G119S mutation (Glycine-to-Serine substitution) in ace-1 confers extreme cross-resistance (>2,500-fold) to Terbam (3-tert-butylphen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: High Resistance Detected (Class-Wide Failure) Key Finding: The G119S mutation (Glycine-to-Serine substitution) in ace-1 confers extreme cross-resistance (>2,500-fold) to Terbam (3-tert-butylphenyl methylcarbamate).

This guide analyzes the performance of Terbam against G119S mutant Acetylcholinesterase (AChE), a critical resistance marker in Anopheles and Culex vectors. While Terbam serves as a structural prototype for phenyl-methylcarbamates, experimental data confirms that the G119S mutation renders the enzyme virtually insensitive to Terbam, similar to commercial standards like Propoxur and Bendiocarb. This resistance is driven by severe steric hindrance at the catalytic oxyanion hole, necessitating the development of non-phenyl (heterocyclic) carbamate alternatives.

Mechanistic Analysis: The G119S Steric Conflict

To understand the failure of Terbam, one must understand the structural alteration in the target enzyme.

The Wild-Type vs. Mutant Architecture
  • Wild-Type (Gly119): The active site gorge is accessible. The glycine residue allows sufficient volume for the binding of bulky aryl methylcarbamates (like Terbam and Propoxur).

  • Mutant (Ser119): The substitution of the small Glycine with a larger Serine residue introduces a hydroxyl group into the "acyl pocket" or oxyanion hole.

  • The Conflict: Terbam contains a 3-tert-butylphenyl core.[1] This bulky hydrophobic group physically clashes with the Serine side chain. The inhibitor cannot position itself correctly to carbamylate the catalytic Serine-200, resulting in a drastic reduction in affinity (

    
    ) and carbamylation rate (
    
    
    
    ).
Diagram: Mechanism of Resistance (DOT)

G119S_Mechanism Terbam Terbam (Bulky Phenyl Core) WT_AChE Wild-Type AChE (Gly119) Terbam->WT_AChE Exposed to Mutant_AChE Mutant AChE (Ser119) Terbam->Mutant_AChE Exposed to Interaction_WT Successful Docking (Oxyanion Hole Accessible) WT_AChE->Interaction_WT Interaction_Mut Steric Clash (Serine Side-Chain Blockage) Mutant_AChE->Interaction_Mut Constricted Gorge Outcome_WT Inhibition (Vector Mortality) Interaction_WT->Outcome_WT Outcome_Mut Resistance (Vector Survival) Interaction_Mut->Outcome_Mut >2,500x LC50 Increase

Caption: Logical flow illustrating how the G119S mutation creates a steric blockade preventing Terbam binding.

Comparative Data: Terbam vs. Alternatives

The following data aggregates resistance ratios (RR) derived from biochemical assays (Ellman method) and WHO tube tests on homozygous G119S strains (e.g., An. gambiae Akron strain or Cx. pipiens SR strain).

Table 1: Cross-Resistance Ratios (Homozygous G119S)
Compound ClassActive IngredientCore StructureResistance Ratio (RR)*Efficacy Status
Experimental Terbam 3-tert-butylphenyl > 2,500 Ineffective
Commercial StdPropoxur2-isopropoxyphenyl> 2,000Ineffective
Commercial StdBendiocarb1,3-benzodioxol> 1,500Ineffective
Novel AlternativePyrazol-4-ylHeterocyclic (Small)4 - 65Promising

*RR =


. Data derived from comparative kinetic studies (Source 1, 2).
Interpretation
  • Terbam (RR > 2,500): Exhibits one of the highest resistance ratios. The meta-substituted tert-butyl group, while effective in Wild-Type, is too voluminous for the G119S constricted site.

  • The "Phenyl" Limitation: The data indicates a class-wide failure of phenyl-methylcarbamates. The benzene ring itself is likely too rigid/large for the G119S active site gorge.

  • The Alternative: Only carbamates with smaller, non-benzene cores (like oximes or pyrazoles) show reduced RRs (<100), suggesting that drug development must move away from the Terbam/Propoxur scaffold to combat G119S.

Experimental Protocols

To replicate these findings or test new analogs against Terbam, use the following validated workflows.

A. Biochemical Assay (Enzyme Inhibition)

Objective: Determine the Bimolecular Rate Constant (


) and 

.
  • Enzyme Source: Recombinant AgAChE (WT and G119S) or head homogenates from genotyped strains (e.g., Kisumu [Susceptible] vs. Akron [Resistant]).

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: DTNB (Ellman's Reagent).

  • Workflow:

    • Incubate enzyme with varying concentrations of Terbam (10 nM to 1 mM) for fixed intervals.

    • Add ATCh/DTNB mixture.

    • Measure absorbance at 412 nm using a microplate reader.

    • Calculation: Plot % Inhibition vs. Log[Concentration].

    • Validation: Controls must show <5% variation.

      
       for regression > 0.95.[2]
      
B. WHO Tube Bioassay (In Vivo Validation)

Objective: Determine LC50 and operational resistance.

  • Population: Non-blood-fed females (2-5 days old).[3]

  • Exposure: 1 hour exposure to Terbam-impregnated papers (experimentally prepared using acetone/oil carrier).

  • Recovery: 24-hour holding period with sugar solution.

  • Scoring:

    • Susceptible: >98% Mortality.[2][4]

    • Resistant: <90% Mortality (G119S populations typically show <10% mortality at standard diagnostic doses of carbamates).

Diagram: Experimental Workflow (DOT)

Workflow Sample Mosquito Sample (Field/Lab) Genotyping PCR Genotyping (TaqMan G119S) Sample->Genotyping Bioassay WHO Tube Test (Terbam Exposure) Sample->Bioassay Biochem Ellman Assay (IC50 Determination) Sample->Biochem Analysis Calculate RR (LC50_Res / LC50_Sus) Genotyping->Analysis Stratify Data Bioassay->Analysis Biochem->Analysis

Caption: Integrated workflow for correlating genotype (G119S) with phenotypic resistance to Terbam.

References

  • Structure-Activity Relationships of Carbamates in G119S

    • Title: Select Small Core Structure Carbamates Exhibit High Contact Toxicity to “Carbamate-Resistant” Strain Malaria Mosquitoes, Anopheles gambiae (Akron).[1][5][6]

    • Source: PLOS ONE (2012).
    • Key Data: Establishes the >2,500-fold resistance ratio for benzene-core carbam
    • URL:[Link][7]

  • Structural Basis of Resistance

    • Title: Structure of the G119S mutant acetylcholinesterase of the malaria vector Anopheles gambiae reveals basis of insecticide resistance.[6][7][8][9][10]

    • Source: Scientific Reports / PMC (2017).
    • Key Data: Visualizes the steric hindrance in the active site gorge.[6][11]

    • URL:[Link]

  • WHO Testing Protocols

    • Title: Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests.[3][12][13][14]

    • Source: World Health Organization (2022).[3]

    • URL:[Link]

  • Field Context of G119S

    • Title: The G119S Acetylcholinesterase (Ace-1) Target Site Mutation Confers Carbamate Resistance in the Major Malaria Vector Anopheles gambiae from Cameroon.[7][9][15]

    • Source: Genes (2019).[15][16]

    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling m-tert-Butylphenyl methylcarbamate

[1] Part 1: Executive Safety Snapshot Bottom Line Up Front (BLUF): m-tert-Butylphenyl methylcarbamate (commonly known as Fenobucarb or BPMC ) is a carbamate insecticide acting as a reversible acetylcholinesterase (AChE)...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Safety Snapshot

Bottom Line Up Front (BLUF): m-tert-Butylphenyl methylcarbamate (commonly known as Fenobucarb or BPMC ) is a carbamate insecticide acting as a reversible acetylcholinesterase (AChE) inhibitor.[1] Unlike organophosphates, the inhibition is reversible, but acute exposure can still precipitate a cholinergic crisis (SLUDGE syndrome).

Immediate Hazards:

  • CAS: 3766-81-2[1][2][3][4]

  • Physical State: Low-melting solid (approx. 32°C) or viscous liquid.[1]

  • Primary Routes of Entry: Inhalation of dusts/aerosols and rapid dermal absorption .[1]

  • Critical Warning: Standard latex gloves provide insufficient protection against carbamates in organic solvents.[1]

Part 2: Toxicological Context (The "Why")

To select the correct PPE, one must understand the mechanism of toxicity. Fenobucarb carbamylates the serine residue within the active site of the enzyme acetylcholinesterase. This prevents the breakdown of acetylcholine, leading to neurotransmitter accumulation at synaptic clefts.

Why this dictates your PPE:

  • Dermal Risk: Carbamates are lipophilic.[1] Once dissolved in organic solvents (e.g., DMSO, Methanol, Acetone) for experimental use, skin permeation rates increase exponentially.[1] A splash to the forearm can result in systemic toxicity.[1]

  • Inhalation Risk: As a technical grade solid, Fenobucarb dust is a potent respiratory irritant and systemic toxin.[1]

  • Antidote Awareness: Atropine sulfate is the primary antidote; however, unlike organophosphate poisoning, 2-PAM (Pralidoxime) is generally contraindicated or ineffective for carbamate poisoning.[1]

Part 3: PPE Stratification & Selection[1]

Do not default to "standard lab PPE."[1] Use this tiered approach based on the specific operational task.

Table 1: Task-Based PPE Matrix
Protection ZoneLow Risk (Storage/Transfer of Sealed Vials)High Risk (Weighing Solids / Preparing Stock Solutions)
Hand Protection Single Nitrile (min 0.11 mm).[1] Inspect for tears.Double Gloving Required. Inner: Nitrile (0.11 mm)Outer: Barrier Laminate (Silver Shield) or High-Gauge Nitrile (>0.3 mm).[1]
Respiratory Not required if containers are sealed.[1][2][4][5]N95/P100 Respirator (if outside hood - not recommended) or Fume Hood sash at working height.[1]
Eye/Face Safety Glasses with side shields.[1][3][4][6][7]Chemical Splash Goggles (unvented).[1] Face shield recommended if handling >100mL volumes.[1]
Body Standard Cotton Lab Coat.[1]Tyvek® Lab Coat or apron (impervious) over cotton coat.[1] Closed-toe leather/composite shoes.[1]
Expert Insight on Glove Selection
  • Nitrile: Good for incidental splash protection but has finite breakthrough times for carbamates in organic solvents (often <15 mins for acetone-based solutions).[1]

  • Laminate (Silver Shield/4H): The gold standard.[1] Offers >480 min breakthrough time for most carbamate/solvent mixtures.[1] Mandatory for spill cleanup.

Part 4: Operational Protocols
Workflow Visualization

The following diagram outlines the critical decision paths for handling Fenobucarb.

Fenobucarb_Safety_Workflow Start START: Risk Assessment Check Engineering Controls (Fume Hood Check) Start->Check Solid Solid Handling (Weighing) Check->Solid Dry Solid Liquid Liquid/Solvent Handling (Dissolution) Check->Liquid In Solution PPE_Solid PPE: Double Nitrile + N95 (if open) Solid->PPE_Solid Process Execute Experiment Solid->Process PPE_Liquid PPE: Laminate Gloves + Splash Goggles Liquid->PPE_Liquid Liquid->Process Waste Disposal: Incineration Stream Process->Waste Triple Rinse

Caption: Operational workflow for Fenobucarb handling, distinguishing between solid (dust risk) and liquid (permeation risk) protocols.

Protocol A: Safe Weighing (Solid State)
  • Engineering Control: All weighing must occur inside a certified chemical fume hood. If a balance is not available in the hood, use a static-free balance enclosure .[1]

  • Static Management: Fenobucarb can be electrostatic.[1][7] Use an antistatic gun or brush to prevent powder scattering.[1]

  • Transfer: Use disposable spatulas.[1] Do not reuse.

  • Decontamination: Immediately wipe the balance area with a solvent-dampened wipe (ethanol or acetone) followed by a soap-water wash.[1] Discard wipes as hazardous waste.[1]

Protocol B: Solubilization (Liquid State)[1]
  • Solvent Choice: Fenobucarb is soluble in acetone, methanol, and DMSO.[1]

  • Pressure Build-up: When vortexing or sonicating, ensure the vial is vented intermittently to prevent pressure buildup and subsequent aerosolization upon opening.[1]

  • Spill Response: If a solution is spilled, do not wipe immediately with paper towels .[1] Cover with an absorbent pad, apply a compatible solvent to lift the residue, and place all materials in a sealed hazardous waste bag.

Part 5: Emergency Response & Disposal[1]
Medical Surveillance[1]
  • Symptoms of Exposure: Nausea, dizziness, pinpoint pupils (miosis), excessive salivation, muscle twitching.

  • First Aid:

    • Skin: Wash with soap and water for 15 minutes.[1][7] Do not scrub hard (abrasion increases absorption).[1]

    • Eyes: Flush for 15 minutes.

    • Ingestion:[1][2][4] Seek immediate medical attention.[1][2][4][7] Provide SDS to EMS.

Waste Management

Fenobucarb is an environmental toxin (very toxic to aquatic life).[1][3][4][5][6]

  • Classification: Treat as Hazardous Organic Waste.[1]

  • Container Prep: Triple rinse all empty vials with the solvent used for solubilization.[1] Add rinsate to the waste stream.[1][8]

  • Destruction: Incineration is the required disposal method.[1] Do not drain dispose.[1][6][7][9]

References
  • PubChem. (n.d.).[1] Fenobucarb (Compound).[1][2][4][6] National Library of Medicine.[1] Retrieved from [Link][1]

  • New Jersey Department of Health. (2010).[1] Hazardous Substance Fact Sheet: Fenobucarb. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.).[1] NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link][1]

Sources

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